(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-vinylphenyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-vinylphenyl)propanoic acid is a useful research compound. Its molecular formula is C26H23NO4 and its molecular weight is 413.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-vinylphenyl)propanoic acid, commonly referred to as Fmoc-3-vinylphenylalanine, is a synthetic amino acid derivative notable for its application in peptide synthesis and potential therapeutic uses. This compound contains a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis (SPPS).

Chemical Structure and Properties

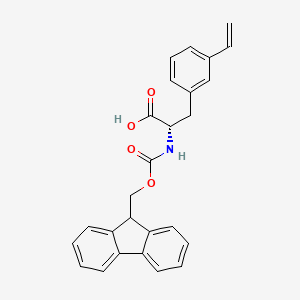

The chemical structure of this compound can be represented as follows:

Its melting point is reported to be between 183°C and 185°C, indicating stability under standard laboratory conditions .

While specific mechanisms of action for this compound are not extensively documented, its role as a building block in peptide synthesis suggests that its biological activity would largely depend on the final peptide's structure and function. Peptides synthesized using Fmoc-protected amino acids often exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Biological Activities

Research has identified several biological activities associated with compounds similar to this compound. These include:

- Antimicrobial Activity : Compounds with similar structures have shown efficacy against a range of pathogens, including bacteria and viruses .

- Cell Cycle Regulation : Some derivatives are involved in apoptosis and autophagy pathways, influencing cell cycle progression and cancer treatment strategies .

- Signal Transduction : Interaction with various signaling pathways such as JAK/STAT and MAPK/ERK has been observed, suggesting potential roles in immunology and inflammation .

Data Table of Related Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against bacteria, fungi, and viruses. |

| Apoptosis | Induces programmed cell death in cancer cells. |

| Autophagy | Modulates cellular degradation processes. |

| Cell Cycle Regulation | Affects cell cycle checkpoints, potentially inhibiting cancer progression. |

| Signal Transduction | Interacts with JAK/STAT and MAPK/ERK pathways influencing immune responses. |

Case Studies

- Antimicrobial Efficacy : A study demonstrated that Fmoc-protected peptides exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting their potential as novel antibiotics .

- Cancer Research : In vitro studies have shown that peptides synthesized using Fmoc chemistry can induce apoptosis in various cancer cell lines, indicating their utility in cancer therapeutics .

- Inflammation Modulation : Research indicates that certain derivatives can modulate inflammatory responses by influencing cytokine production through the JAK/STAT signaling pathway .

Properties

IUPAC Name |

(2S)-3-(3-ethenylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO4/c1-2-17-8-7-9-18(14-17)15-24(25(28)29)27-26(30)31-16-23-21-12-5-3-10-19(21)20-11-4-6-13-22(20)23/h2-14,23-24H,1,15-16H2,(H,27,30)(H,28,29)/t24-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJLLELNTGHKOO-DEOSSOPVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.